molecular formula C21H22N2O4 B11639473 Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11639473
M. Wt: 366.4 g/mol
InChI Key: OCLPSIFNTXGOEY-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a suitable base such as potassium carbonate.

    Amination: The amino group is introduced by reacting the intermediate with 4-methoxyaniline under suitable conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at varying temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
  • 4-Hydroxy-2-quinolones
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl 6-ethoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific structural features, such as the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit distinct pharmacological properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 6-ethoxy-4-(4-methoxyanilino)quinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-4-26-16-10-11-19-17(12-16)20(18(13-22-19)21(24)27-5-2)23-14-6-8-15(25-3)9-7-14/h6-13H,4-5H2,1-3H3,(H,22,23)

InChI Key

OCLPSIFNTXGOEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)OC

Origin of Product

United States

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